molecular formula C12H10ClN B13992273 3-Chloro-6-cyclopropylisoquinoline

3-Chloro-6-cyclopropylisoquinoline

Cat. No.: B13992273
M. Wt: 203.67 g/mol
InChI Key: ALSRYVZOVKRDCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-6-cyclopropylisoquinoline is a chemical compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines. The compound is characterized by the presence of a chlorine atom at the third position and a cyclopropyl group at the sixth position of the isoquinoline ring. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications .

Preparation Methods

The synthesis of 3-Chloro-6-cyclopropylisoquinoline typically involves the use of 6-bromo-3-chloroisoquinoline and potassium cyclopropyltrifluoroborate as starting materials. The reaction is carried out under Suzuki-Miyaura coupling conditions, which involve the use of a palladium catalyst and a base such as potassium carbonate. The reaction is typically performed in an organic solvent like tetrahydrofuran (THF) at elevated temperatures .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

3-Chloro-6-cyclopropylisoquinoline undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various isoquinoline derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized isoquinolines.

Scientific Research Applications

3-Chloro-6-cyclopropylisoquinoline has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new pharmaceuticals and agrochemicals.

    Biology: In biological research, the compound is used to study the effects of isoquinoline derivatives on various biological systems. It serves as a model compound for investigating the interactions of isoquinolines with enzymes and receptors.

    Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs for treating diseases such as cancer and infectious diseases. Its unique structure allows for the design of molecules with specific biological activities.

    Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-6-cyclopropylisoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell signaling pathways, thereby affecting cellular processes such as proliferation and apoptosis .

Comparison with Similar Compounds

3-Chloro-6-cyclopropylisoquinoline can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C12H10ClN

Molecular Weight

203.67 g/mol

IUPAC Name

3-chloro-6-cyclopropylisoquinoline

InChI

InChI=1S/C12H10ClN/c13-12-6-11-5-9(8-1-2-8)3-4-10(11)7-14-12/h3-8H,1-2H2

InChI Key

ALSRYVZOVKRDCT-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC3=CC(=NC=C3C=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.